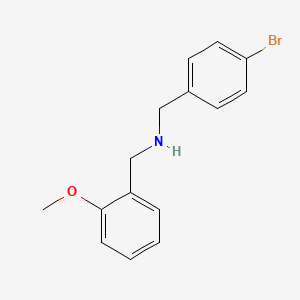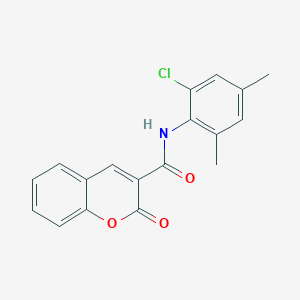
(4-bromobenzyl)(2-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromobenzyl)(2-methoxybenzyl)amine, also known as BBA, is an organic compound that has gained attention in scientific research due to its unique chemical properties. BBA is a bifunctional molecule that possesses both an amine and a bromide functional group. This makes it a versatile compound that can be used in a variety of scientific applications.
作用機序
The mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (4-bromobenzyl)(2-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (4-bromobenzyl)(2-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using (4-bromobenzyl)(2-methoxybenzyl)amine in lab experiments is its versatility. (4-bromobenzyl)(2-methoxybenzyl)amine can be used in a variety of scientific applications due to its unique chemical properties. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
However, there are also some limitations to using (4-bromobenzyl)(2-methoxybenzyl)amine in lab experiments. One of the main limitations is its toxicity. (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to be toxic to some cell lines at high concentrations. Additionally, the mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are many potential future directions for research on (4-bromobenzyl)(2-methoxybenzyl)amine. One area of research could be focused on optimizing the synthesis and purification of (4-bromobenzyl)(2-methoxybenzyl)amine to improve its cost-effectiveness and purity. Another area of research could be focused on improving our understanding of the mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine. This could lead to the development of more effective drug candidates for the treatment of cancer and other diseases. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine could be used as a starting point for the development of new bifunctional molecules with even greater potential for scientific research and drug development.
合成法
The synthesis of (4-bromobenzyl)(2-methoxybenzyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-methoxybenzylamine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. This results in the formation of (4-bromobenzyl)(2-methoxybenzyl)amine. The purity of the compound can be improved by recrystallization or column chromatography.
科学的研究の応用
(4-bromobenzyl)(2-methoxybenzyl)amine has been used in a variety of scientific research applications due to its unique chemical properties. One of the most promising applications of (4-bromobenzyl)(2-methoxybenzyl)amine is in the field of medicinal chemistry. (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
1-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNOXXUSRSBZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)
![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)
![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)


![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)